[4-(Hexyloxy)phenyl]methanol
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Description
[4-(Hexyloxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.301. The purity is usually 95%.
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Scientific Research Applications
Chelation-Controlled Synthesis
The compound [4-(Hexyloxy)phenyl]methanol may be related to molecules involved in chelation-controlled synthesis. For instance, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, leveraging bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho & Kim, 2000).
Catalysis and Molecular Interactions
Compounds structurally related to this compound have been utilized in studies focusing on catalysis and molecular interactions. For example, methanol, a related molecule, has been used to probe the nature of surface sites of ceria nanocrystals with defined surface planes. The adsorption and desorption of methanol were used to study the coordination status of surface Ce cations and the number of defect sites on ceria nanoshapes (Wu, Li, Mullins & Overbury, 2012).
Material Chemistry and Functionalization
In material chemistry, molecules structurally related to this compound have been reported for their multifunctional properties. For instance, tris(4-azidophenyl)methanol, a multifunctional aryl azide, can be used as a protecting group for thiols in peptoid synthesis and can be functionalized via copper-catalyzed cycloaddition reactions, offering opportunities for material chemistry applications (Qiu, Brückel, Zippel, Nieger, Biedermann & Bräse, 2023).
Photoisomerization and Spectroscopy
Studies have also explored the influence of structural components on photoisomerization and spectroscopic properties. For instance, trans-4-(methanol)stilbene, a compound with a methanol group appended to one of the phenyl rings, has been studied for its excited-state photoisomerization. The methanol group substantially influences the rotational dynamics and isomerization rate, providing insights into the spectroscopic behavior of such molecules (Wiemers & Kauffman, 2001).
Properties
IUPAC Name |
(4-hexoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWWRJIRRINEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.